molecular formula C17H21N3O2 B6650299 Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone

Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone

Cat. No.: B6650299
M. Wt: 299.37 g/mol
InChI Key: FRTDVVNKYBOYLM-UHFFFAOYSA-N
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Description

Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone is a complex organic compound featuring a phenyl group, a morpholine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

phenyl-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-16(13(2)19(3)18-12)15-11-22-10-9-20(15)17(21)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTDVVNKYBOYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2COCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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